1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine
Overview
Description
Molecular Structure Analysis
The molecular formula of “1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine” is C14H15N3O, and its molecular weight is 241.29 . The InChI code for this compound is 1S/C14H15N3O/c18-10-11-9-17(12-5-1-2-6-12)16-14(11)13-7-3-4-8-15-13/h3-4,7-10,12H,1-2,5-6H2 .Physical and Chemical Properties Analysis
The compound “this compound” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the current data.Scientific Research Applications
Anticancer Applications
The synthesis and evaluation of novel heterocyclic analogues, including pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, have shown moderate to significant cytotoxicity against various human cancer cell lines such as HeLa (human cervix), NCI-H460 (human lung), and PC-3 (human prostate). Some compounds demonstrated superior activity with low IC50 values against these cell lines, indicating their potential as anticancer agents (Raquib Alam et al., 2018).
Antimicrobial Applications
Research into the synthesis of new cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines has highlighted some compounds with pronounced antimicrobial properties. The presence of a 3,5-dimethyl-1H-pyrazol-1-yl moiety has been identified as crucial for exhibiting antimicrobial activity, indicating the role of specific substituents in enhancing biological efficacy (S. Sirakanyan et al., 2021).
Synthetic Methodologies
Advancements in synthetic methodologies for heterocyclic compounds have been reported, including the facile and efficient synthesis of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives. These methodologies involve cyanoacetylation reactions followed by cyclization, offering new pathways for creating bioactive molecules (H. M. Ibrahim et al., 2011).
Heterocyclic Chemistry Contributions
The development of multicomponent approaches to synthesize skeletally diverse pyrazolo[3,4-b]pyridine derivatives highlights the versatility of "1-cyclopentyl-3-(pyridin-2-yl)-1H-pyrazol-5-amine" in generating structurally complex and functionally diverse compounds. Such strategies facilitate the rapid synthesis of multicyclic compounds with potential applications in various fields, including medicinal chemistry (Xing-Jun Tu et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
2-cyclopentyl-5-pyridin-2-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4/c14-13-9-12(11-7-3-4-8-15-11)16-17(13)10-5-1-2-6-10/h3-4,7-10H,1-2,5-6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZOTKUWGVZLOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)C3=CC=CC=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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